![molecular formula C12H10ClN3S B13867839 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a thiophene ring, chlorine, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl malonate and allyl bromide followed by cyclization with amidine can yield the pyrimidine core . The incorporation of the thiophene ring and chlorination steps are achieved through subsequent reactions involving thiophene derivatives and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitutions are common due to the presence of the chlorine atom and the electron-rich thiophene ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed to introduce various substituents at specific positions.
Common Reagents and Conditions
Chlorinating Agents: For chlorination steps, reagents such as thionyl chloride or phosphorus pentachloride are commonly used.
Coupling Reagents: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of kinase inhibitors, which are vital in cancer treatment.
Material Science: Its unique structural properties make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, particularly in anti-cancer research.
Wirkmechanismus
The mechanism of action of 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the thiophene and methyl groups, used in the synthesis of various pharmaceutical intermediates.
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in coupling reactions.
Uniqueness
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of the thioph
Eigenschaften
Molekularformel |
C12H10ClN3S |
|---|---|
Molekulargewicht |
263.75 g/mol |
IUPAC-Name |
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3S/c1-6-7(2)14-12-9(6)10(13)15-11(16-12)8-4-3-5-17-8/h3-5H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
KSJSJVOTIAJWNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


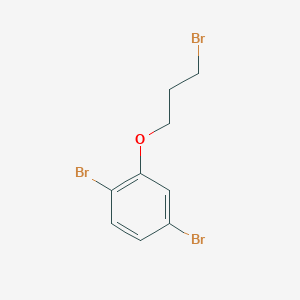

![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
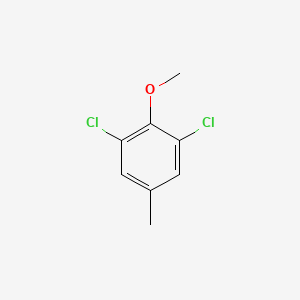

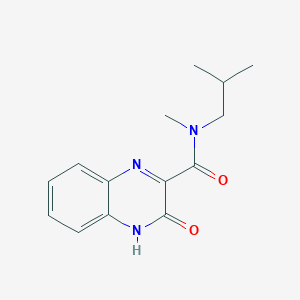


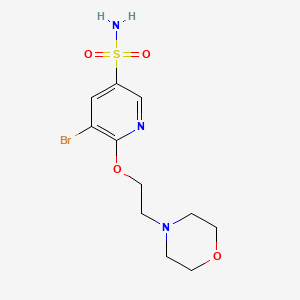
![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
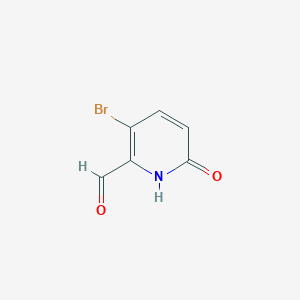
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)
![4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13867823.png)
